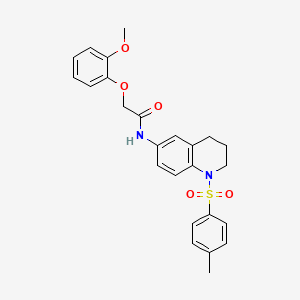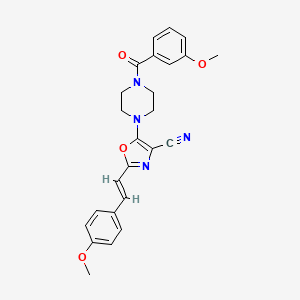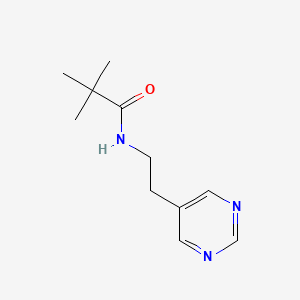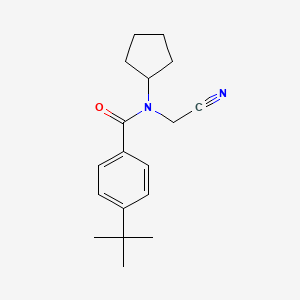
2-(2-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes (AOPs) and Environmental Applications Research on advanced oxidation processes (AOPs) highlights the importance of understanding the degradation pathways of various compounds, including pharmaceuticals like acetaminophen, in environmental settings. These studies often involve exploring the efficacy of different AOPs in breaking down recalcitrant compounds into less harmful by-products. The degradation products and their impacts on biotoxicity are crucial for assessing environmental safety and the potential ecological risks associated with pharmaceutical pollutants. For instance, the study by Mohammad Qutob et al. (2022) provides an in-depth review of the degradation of acetaminophen using AOPs, outlining the pathways, by-products, and biotoxicity associated with these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Neurotoxicity and Protective Mechanisms Research into neurotoxicity and protective mechanisms of certain compounds, including flame retardants and their metabolites, offers insights into how chemical structures can affect neuronal development and function. For example, the neurotoxic effects of brominated flame retardants and their hydroxylated metabolites on developing nervous systems have been documented, underscoring the importance of understanding chemical interactions with biological systems for drug development and safety assessments. Studies like that by M. Dingemans et al. (2011) review the literature on these mechanisms, highlighting potential adverse effects and the need for further investigation into protective strategies against neurotoxicity (Dingemans, van den Berg, & Westerink, 2011).
Pharmacological Reviews for Therapeutic Applications Pharmacological reviews of specific drugs, such as gatifloxacin, illustrate the process of evaluating a compound's efficacy, safety, and spectrum of antibacterial activity. These reviews provide comprehensive insights into the drug's clinical applications, mechanisms of action, and potential side effects, which are essential for understanding the broader implications of chemical compounds in medical research. The review on gatifloxacin by S. Keam et al. (2012) exemplifies this type of research, offering a detailed analysis of the drug's use in treating bacterial infections (Keam, Croom, & Keating, 2012).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-9-12-21(13-10-18)33(29,30)27-15-5-6-19-16-20(11-14-22(19)27)26-25(28)17-32-24-8-4-3-7-23(24)31-2/h3-4,7-14,16H,5-6,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEOTMOCDMBGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2614454.png)


![2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide](/img/structure/B2614461.png)
![4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2614464.png)
![2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2614465.png)
![1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene](/img/structure/B2614466.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide](/img/structure/B2614467.png)




![3-[(3,4-Dichlorophenyl)amino]propanenitrile](/img/structure/B2614474.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B2614475.png)
